molecular formula C12H11ClN2OS B2941065 6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide CAS No. 1016720-40-3

6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide

Cat. No.: B2941065
CAS No.: 1016720-40-3
M. Wt: 266.74
InChI Key: VQSUVHWVLMJAHZ-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, which is further linked to a thiophene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chlorinated pyridine with an amine, such as ethylamine, under appropriate conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a nucleophilic substitution reaction, where the ethylamine derivative reacts with a thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.

    6-Chloro-N-[2-(furan-2-YL)ethyl]pyridine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    6-Bromo-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide is unique due to the specific combination of the chloro group, thiophene ring, and carboxamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-11-4-3-9(8-15-11)12(16)14-6-5-10-2-1-7-17-10/h1-4,7-8H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSUVHWVLMJAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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